molecular formula C15H16N2O2 B2599896 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone CAS No. 2034515-63-2

1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone

Cat. No. B2599896
CAS RN: 2034515-63-2
M. Wt: 256.305
InChI Key: TWEPFXRXKRQPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone” is a complex organic compound that contains an indole nucleus and a pyrrolidine ring . The indole nucleus is a bioactive aromatic compound that binds with high affinity to multiple receptors, making it useful in developing new derivatives . The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves C–H activation and aza-Michael addition, resulting in the formation of one C–C bond and one C–N bond . Other methods involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring and an indole nucleus . The indole nucleus is aromatic due to its 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds) . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound may include electrophilic substitution on the indole due to excessive π-electrons delocalization . In the mass spectra of similar compounds, the formation of certain ions due to N–C or C–C bond cleavage is observed .


Physical And Chemical Properties Analysis

Indole is physically crystalline and colorless in nature with specific odors . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone, have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory properties . This makes them valuable in the development of new treatments for conditions characterized by inflammation .

Anticancer Activity

Indole derivatives have demonstrated anticancer activity . They have been found to induce G2/M cell cycle arrest and apoptosis in certain types of cancer cells .

Antimicrobial Activity

Indole derivatives exhibit antimicrobial activity, making them useful in the fight against various types of bacterial and fungal infections .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were investigated for their in vitro antitubercular activity .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in the prevention and treatment of diseases caused by oxidative stress .

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity , suggesting potential applications in the management of diabetes .

Role in Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives, including 1-(1-(1H-indole-3-carbonyl)pyrrolidin-3-yl)ethanone, are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions, which are inherently sustainable and provide access to complex molecules .

properties

IUPAC Name

1-[1-(1H-indole-3-carbonyl)pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10(18)11-6-7-17(9-11)15(19)13-8-16-14-5-3-2-4-12(13)14/h2-5,8,11,16H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEPFXRXKRQPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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